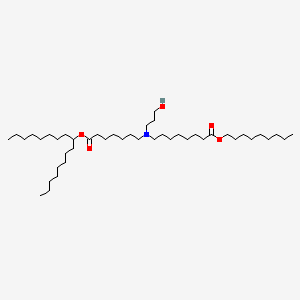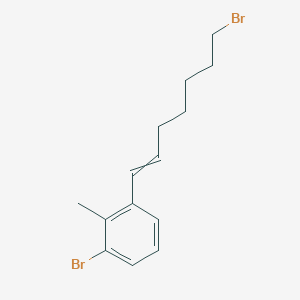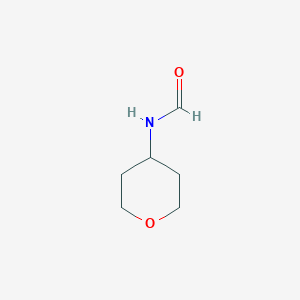
N-(tetrahydro-2H-pyran-4-yl)Formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tetrahydro-2H-pyran-4-yl)Formamide is an organic compound that features a tetrahydropyran ring attached to a formamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tetrahydro-2H-pyran-4-yl)Formamide typically involves the reaction of tetrahydro-2H-pyran-4-amine with formic acid or formic acid derivatives. One common method includes the use of N-ethyl-N,N-diisopropylamine in acetonitrile at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
N-(tetrahydro-2H-pyran-4-yl)Formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The formamide group can be reduced to form amines.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formamide group can yield carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various functional groups into the tetrahydropyran ring.
科学的研究の応用
N-(tetrahydro-2H-pyran-4-yl)Formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)Formamide involves its interaction with various molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The tetrahydropyran ring provides structural stability and can modulate the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but without the formamide group.
Tetrahydro-2H-pyran-4-amine: A precursor in the synthesis of N-(tetrahydro-2H-pyran-4-yl)Formamide.
Formamide: The simplest formamide, lacking the tetrahydropyran ring.
Uniqueness
This compound is unique due to the combination of the tetrahydropyran ring and the formamide group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler related compounds .
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
N-(oxan-4-yl)formamide |
InChI |
InChI=1S/C6H11NO2/c8-5-7-6-1-3-9-4-2-6/h5-6H,1-4H2,(H,7,8) |
InChIキー |
AHDLYJMFJPCHKA-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




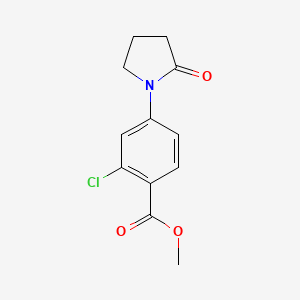

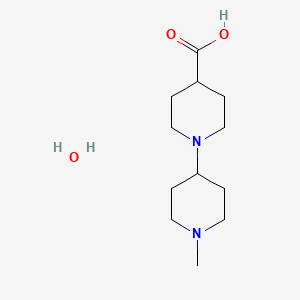
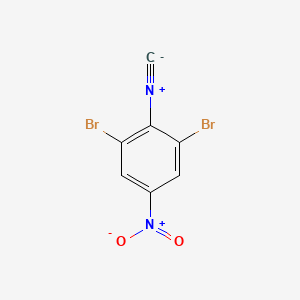
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)
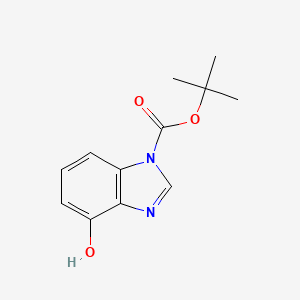
![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)

![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)
